4-Hydroxy-3-iodo-1,5-naphthyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5IN2O |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
3-iodo-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C8H5IN2O/c9-5-4-11-6-2-1-3-10-7(6)8(5)12/h1-4H,(H,11,12) |
InChI Key |
JXZKUTLKLIYKML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=CN2)I)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxy 3 Iodo 1,5 Naphthyridine and Analogues
Retrosynthetic Analysis of the 1,5-Naphthyridine (B1222797) Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of the 1,5-naphthyridine ring system. The core strategy involves disconnecting the molecule into simpler, commercially available, or easily synthesizable precursors. For the 1,5-naphthyridine scaffold, a common and effective disconnection is across the C4-C4a and N5-C6 bonds, which corresponds to a Friedländer-type condensation. This approach breaks the molecule down into a substituted 3-aminopyridine (B143674) and a three-carbon component, typically a β-dicarbonyl compound or its equivalent.
Another powerful retrosynthetic approach is the Skraup synthesis, which disconnects the ring system at the N1-C8a and C6-C7 bonds. This leads back to a 3-aminopyridine precursor and a glycerol (B35011) derivative, which serves as the source for the three-carbon acrolein unit required for the cyclization. These disconnections represent the forward-thinking synthetic strategies of condensing readily available pyridine (B92270) derivatives with appropriate carbonyl-containing compounds to construct the second fused pyridine ring.
| Retrosynthetic Approach | Key Disconnections | Resulting Precursors (Synthons) | Corresponding Reagents |
|---|---|---|---|
| Friedländer / Gould-Jacobs | C4-C4a, N5-C6 | 3-Aminopyridine synthon and a dicarbonyl synthon | Substituted 3-aminopyridines and diethyl malonate derivatives |
| Skraup Reaction | N1-C8a, C6-C7 | 3-Aminopyridine synthon and an α,β-unsaturated aldehyde synthon | Substituted 3-aminopyridines and glycerol (in the presence of an acid and oxidizing agent) |
Classical and Modern Strategies for Naphthyridine Ring Construction
The construction of the 1,5-naphthyridine ring is pivotal and has been achieved through various synthetic protocols, ranging from historic name reactions to contemporary multi-component strategies. nih.govresearchgate.net
The Skraup synthesis is one of the earliest and most direct methods for creating the 1,5-naphthyridine skeleton. nih.gov It involves the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. nih.govmdpi.com For instance, the parent 1,5-naphthyridine was first synthesized by adapting the Skraup quinoline (B57606) synthesis to 3-aminopyridine. nih.gov Modified Skraup reactions have also been employed to produce substituted derivatives, such as 3-bromo-1,5-naphthyridine. nih.gov
The Friedländer annulation and related condensations, such as the Gould-Jacobs reaction, offer a versatile and widely used route to 4-hydroxy-1,5-naphthyridines (which exist in tautomeric equilibrium with 1,5-naphthyridin-4-ones). nih.govtubitak.gov.tr The Gould-Jacobs reaction, for example, involves the condensation of a 3-aminopyridine with a diethyl malonate derivative, like diethyl methylenemalonate, followed by thermal cyclization. nih.gov This sequence directly installs the C4-oxo (or C4-hydroxy) functionality. nih.govthieme-connect.de This method has been utilized for the synthesis of 4-hydroxy-1,5-naphthyridine and various 3-carboxy-substituted analogues. nih.gov
| Reaction | Key Reactants | Typical Conditions | Direct Product Type | Reference |
|---|---|---|---|---|
| Skraup Synthesis | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., I₂, m-NO₂PhSO₃Na) | Substituted or unsubstituted 1,5-naphthyridines | nih.gov |
| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Condensation followed by high-temperature thermal cyclization (e.g., in Dowtherm A) | Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | nih.govthieme-connect.de |
| Friedländer Synthesis | o-Aminopyridine aldehyde/ketone, Compound with active methylene (B1212753) group | Acid or base catalysis (e.g., NaOH, KOH) | Substituted 1,5-naphthyridines | mdpi.comnih.gov |
Modern synthetic chemistry increasingly favors methods that improve efficiency and atom economy, such as multi-component reactions (MCRs) and domino (or cascade) reactions. While literature on MCRs specifically targeting the 1,5-naphthyridine core is less common compared to other isomers like 1,6- or 1,8-naphthyridines, the principles are applicable. nih.govekb.egresearchgate.netacs.org These reactions combine three or more starting materials in a single pot to form the product in a sequential manner, avoiding the isolation of intermediates.
Domino reactions for fused 1,5-naphthyridine systems have been reported, for instance, in the synthesis of chromeno[4,3-b] nih.govnih.govnaphthyridine derivatives. nih.gov One such process involves a copper- and indium-catalyzed reaction of 3-aminopyridine and O-propargylated salicylaldehydes, proceeding through a cascade of reactions to yield the complex heterocyclic system. nih.gov Another example is a Povarov-type [4+2]-cycloaddition, which can be performed as a multicomponent strategy to generate fused 1,5-naphthyridine structures. mdpi.com These advanced methods offer efficient pathways to complex scaffolds based on the 1,5-naphthyridine core.
Targeted Functionalization Techniques for 4-Hydroxylation and 3-Iodination
To arrive at the target compound, 4-Hydroxy-3-iodo-1,5-naphthyridine, specific functionalization steps are necessary after the core has been assembled.
The introduction of an iodine atom at the C3 position of a 4-hydroxy-1,5-naphthyridine precursor is an electrophilic aromatic substitution reaction. The 4-hydroxy (or 4-oxo) group is an activating, ortho-, para-directing group, which facilitates substitution at the adjacent C3 position. Common iodinating reagents for such transformations include molecular iodine (I₂) in the presence of a base or an oxidizing agent, and N-iodosuccinimide (NIS). While specific literature for the iodination of 4-hydroxy-1,5-naphthyridine is sparse, a metal-free, one-pot strategy for the synthesis of 4-iodo-3-phenylbenzo[b] nih.govekb.egnaphthyridine has been reported using iodine and tert-butyl amine, which proceeds via an imino iodization-cyclization pathway. tandfonline.com This suggests that direct iodination with molecular iodine under mild conditions is a feasible approach for electron-rich naphthyridine systems. The presence of iodine in the final product makes it a valuable synthon for further cross-coupling reactions. tandfonline.com
Green Chemistry and Sustainable Synthetic Routes for Naphthyridine Derivatives
The growing emphasis on environmental sustainability in chemical synthesis has spurred the development of green chemistry approaches for the production of pharmaceutically important molecules like naphthyridine derivatives. These methods aim to reduce or eliminate the use and generation of hazardous substances by focusing on principles such as the use of alternative energy sources, eco-friendly solvents, and catalysts, as well as improving reaction efficiency.
One of the prominent green techniques employed in the synthesis of naphthyridine analogues is microwave-assisted organic synthesis (MAOS) . This method has been shown to be a clean, fast, efficient, and economical alternative to conventional heating methods. rasayanjournal.co.in Microwave irradiation can significantly shorten reaction times, increase product yields, and in some cases, enable reactions to occur without a solvent. youtube.comyoutube.com
A notable application of this technology is in the synthesis of 4-hydroxy- nih.govnih.govnaphthyridine-3-carbonitrile derivatives . A comparative study of synthetic methodologies revealed that microwave-assisted synthesis is a more efficient and eco-friendly approach compared to conventional heating in high-boiling solvents like Dowtherm-A. researchgate.net The microwave-assisted method consistently provides higher yields of the desired products in shorter reaction times. researchgate.net
The table below summarizes the comparison between microwave-assisted and conventional heating methods for the synthesis of various 4-hydroxy- nih.govnih.govnaphthyridine-3-carbonitrile derivatives.
Table 1: Comparison of Microwave-Assisted (Method A) and Conventional Heating (Method B) for the Synthesis of 4-Hydroxy- nih.govnih.govnaphthyridine-3-carbonitriles researchgate.net
| R Substituent | Method A (Microwave) Yield (%) | Method B (Dowtherm-A) Yield (%) |
| H | 85 | 70 |
| Amino | 80 | 65 |
| Methyl | 82 | 68 |
| Methoxy | 84 | 72 |
| Fluoro | 88 | 75 |
| Chloro | 86 | 73 |
Another key area in the green synthesis of naphthyridines is the use of environmentally benign solvents and catalysts. The classic Friedländer annulation, a common method for synthesizing quinolines and naphthyridines, has been adapted to be more sustainable. For instance, a highly efficient and greener synthesis of substituted 1,8-naphthyridines has been developed using water as the solvent. rsc.org This approach avoids the use of volatile and often toxic organic solvents.
Furthermore, a gram-scale synthesis of 1,8-naphthyridines has been achieved in water using choline (B1196258) hydroxide, an inexpensive and biocompatible ionic liquid, as a catalyst. acs.org This method is not only environmentally friendly but also offers excellent yields of over 90% for various substituted 1,8-naphthyridines. acs.org The reaction proceeds efficiently at room temperature or slightly elevated temperatures (50 °C), further contributing to its green credentials by reducing energy consumption. acs.org
Solvent-free solid-state synthesis is another green methodology that has been successfully applied to the synthesis of 1,8-naphthyridine (B1210474) derivatives. researchgate.net This technique, often involving grinding of the reactants, minimizes pollution and simplifies the work-up procedure, leading to high purity products. researchgate.net
The development of biocatalytic methods also represents a significant advancement in the sustainable synthesis of naphthyridine derivatives. For example, a whole-cell bioconversion method using a recombinant Escherichia coli expressing a monooxygenase has been developed for the N-oxidation of 1,5-naphthyridines. nih.gov This biocatalytic approach is highly chemo- and regioselective, providing a controllable and green route to 1,5-naphthyridine N-oxides. nih.gov
While a specific green synthetic route for this compound is not extensively documented in the reviewed literature, the principles and methodologies applied to its analogues provide a strong foundation for developing such a process. The use of microwave assistance, water as a solvent, biocompatible catalysts, and biocatalysis are all promising avenues for the sustainable synthesis of this and other functionalized naphthyridine compounds.
Reactivity and Mechanistic Investigations of 4 Hydroxy 3 Iodo 1,5 Naphthyridine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthyridine Ring
Electrophilic Aromatic Substitution (EAS): The 1,5-naphthyridine (B1222797) nucleus is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the carbocyclic rings. wikipedia.orgyoutube.com However, the presence of the activating hydroxyl group at the C-4 position can facilitate electrophilic attack on the ring system. The hydroxyl group is an ortho-, para-directing activator, and its influence, combined with the directing effects of the nitrogen atoms, will determine the regioselectivity of substitution. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comyoutube.com Given the electronic landscape of the molecule, electrophilic attack is most likely to occur at the C-2 position, which is ortho to the activating hydroxyl group.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. wikipedia.orgchemistrysteps.commasterorganicchemistry.com In 4-hydroxy-3-iodo-1,5-naphthyridine, the iodine atom at the C-3 position serves as a potential leaving group. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. lumenlearning.com The nitrogen atoms in the naphthyridine ring act as powerful electron-withdrawing features, activating the ring towards nucleophilic attack. wikipedia.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. chemistrysteps.comlumenlearning.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the iodo group. nih.gov
Cross-Coupling Reactions at the C-I Bond: Advancing Derivatization
The carbon-iodine bond at the C-3 position of this compound is a key site for derivatization through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.netconnectjournals.com The reaction of 3-iodo-1,5-naphthyridine derivatives with various aryl or heteroaryl boronic acids or esters can be anticipated to proceed efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. researchgate.netconnectjournals.comnih.gov The reaction is tolerant of a wide range of functional groups and generally provides high yields of the coupled products. harvard.edu
Table 1: Representative Conditions for Suzuki Coupling of Iodo-Naphthyridine Derivatives
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 92 |
| 3 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 78 |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes. The coupling of 3-iodo-1,5-naphthyridine derivatives with terminal alkynes is expected to proceed under mild conditions, affording the corresponding 3-alkynyl-1,5-naphthyridine derivatives in good to excellent yields. libretexts.orgwikipedia.orgorganic-chemistry.orgscielo.org.mxsoton.ac.uk
Table 2: Representative Conditions for Sonogashira Coupling of Iodo-Naphthyridine Derivatives
| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 82 |
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govbeilstein-journals.orgacs.org The reaction of 3-iodo-1,5-naphthyridine derivatives with various alkenes, in the presence of a palladium catalyst and a base, would lead to the formation of 3-vinyl-1,5-naphthyridine derivatives. nih.govsciencepublishinggroup.com The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the nature of the substrates and the reaction conditions. acs.org
Table 3: Representative Conditions for Heck Coupling of Iodo-Naphthyridine Derivatives
| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 75 |
| 2 | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 65 |
Beyond the Suzuki, Sonogashira, and Heck reactions, the C-I bond in this compound can participate in a variety of other metal-catalyzed transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govorganic-chemistry.orgrsc.orgnih.gov Treatment of 3-iodo-1,5-naphthyridine derivatives with primary or secondary amines in the presence of a palladium catalyst and a strong base would yield the corresponding 3-amino-1,5-naphthyridine derivatives. nih.gov
Copper-Catalyzed Reactions: Copper-based catalysts can also be employed for various transformations of aryl iodides. mdpi.comnih.govnih.gov These include Ullmann-type couplings to form biaryl ethers or thioethers, as well as trifluoromethylation reactions using a suitable CF₃ source. nih.gov
Functional Group Interconversions of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the C-4 position of the naphthyridine ring is amenable to a range of functional group interconversions, most notably etherification and esterification.
Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. This Williamson ether synthesis would proceed via deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkylating agent.
Esterification: Esterification of the hydroxyl group can be achieved by reaction with an acyl chloride or a carboxylic acid anhydride. youtube.comchemrevise.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. youtube.com Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is another viable method. youtube.com
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
The mechanisms of the aforementioned reactions can be elucidated through a combination of kinetic and spectroscopic studies.
Kinetic Studies: Kinetic analysis can provide valuable insights into the rate-determining step of a reaction and the roles of the various components in the catalytic cycle. researchgate.netmdpi.com For instance, in palladium-catalyzed cross-coupling reactions, kinetic studies can help to determine the order of the reaction with respect to the catalyst, substrate, and other reagents, which is crucial for understanding the mechanism. researchgate.netmdpi.com
Spectroscopic Studies: Spectroscopic techniques are instrumental in identifying and characterizing reaction intermediates. researchgate.netru.nlnih.gov For example, in situ NMR spectroscopy can be used to monitor the progress of a reaction and to detect the formation of transient species. ru.nl Mass spectrometry can also be employed to identify intermediates in the catalytic cycle. nih.gov For the Sonogashira reaction, for example, mechanistic studies have involved the use of mass spectrometry to identify key intermediates and to probe the role of the copper co-catalyst. researchgate.netru.nlnih.gov Similarly, the mechanism of the Heck reaction has been investigated using various spectroscopic techniques to characterize the palladium intermediates involved in the catalytic cycle. researchgate.net
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Conformational Analysis
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For a molecule like 4-Hydroxy-3-iodo-1,5-naphthyridine, ¹H NMR would provide information on the chemical environment of each proton, while ¹³C NMR would detail the carbon framework. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be essential for unambiguously assigning these signals and confirming the substitution pattern on the naphthyridine core. Furthermore, Nuclear Overhauser Effect (NOE) experiments could offer insights into the through-space proximity of protons, aiding in conformational analysis. csic.es
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's solid-state structure, offering precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net For this compound, this technique would reveal the planarity of the naphthyridine ring system, the conformation of the hydroxyl group, and the exact geometry of the carbon-iodine bond. Crucially, it would also map out any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the naphthyridine core, which govern the crystal packing. researchgate.netmdpi.com
A search of crystallographic databases did not yield a solved crystal structure for this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Characterization
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govthermofisher.com For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations of the aromatic naphthyridine ring, and C-I stretching vibrations. The positions of these bands provide information about the bonding environment.
While FT-IR data is available for related compounds like 4-hydroxy- nih.govnih.govnaphthyridine-3-carbonitrile derivatives, which show a characteristic O-H stretch around 3225-3238 cm⁻¹, specific spectra for this compound could not be located. researchgate.net
Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₈H₅IN₂O). sigmaaldrich.com Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, providing valuable information about the molecule's structure and the connectivity of its constituent parts.
The expected exact mass for this compound is approximately 271.9447 g/mol . However, specific experimental HRMS or MS/MS fragmentation data for this compound are not available in the surveyed literature.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its subsequent photophysical behavior. nveo.org The UV-Vis spectrum of this compound would reveal the wavelengths of light absorbed by the molecule, corresponding to π-π* and n-π* electronic transitions within the conjugated naphthyridine system. Fluorescence spectroscopy would provide information on the molecule's ability to emit light after excitation and the corresponding emission wavelengths. These properties are highly sensitive to the molecular structure and environment. mdpi.comresearchgate.net
No specific UV-Vis absorption or fluorescence emission spectra for this compound were found in the reviewed scientific literature.
While the advanced spectroscopic techniques detailed above are the standard for comprehensive molecular characterization, there is a conspicuous absence of published experimental data for This compound . The scientific community would benefit from the synthesis and thorough spectroscopic analysis of this compound to fill this gap in the chemical literature. Such data would be invaluable for comparative studies within the 1,5-naphthyridine (B1222797) class and could inform the design of new functional materials and therapeutic agents.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For naphthyridine derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine optimized geometries, electronic structures, and various reactivity descriptors. nih.govresearchgate.netrsc.org
Static quantum chemical calculations have been utilized to study the behavior of related 1,5-naphthyridine (B1222797) systems, such as 1,5-naphthyridine-2,6-diol. These studies have shown that strong N-H interactions can lead to proton transfer processes. nih.gov Theoretical studies also help in predicting molecular recognition through hydrogen bonding, which is crucial for designing biologically active molecules. nih.gov
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. rsc.org
Global Reactivity Descriptors: Parameters such as hardness (η), softness (S), electronegativity (χ), and chemical potential (μ) are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. rsc.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is instrumental in predicting how the molecule will interact with other molecules. rsc.org
For instance, in a study of related heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine these parameters. The results showed that a compound with a smaller energy gap (ΔE = 2.783 eV) was softer and more reactive, while one with a larger gap (ΔE = 3.995 eV) was harder and more stable. rsc.org
Table 1: Representative Reactivity Descriptors Calculated using DFT
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The negative of electronegativity. |
This table is illustrative and the values would be specific to calculations on 4-Hydroxy-3-iodo-1,5-naphthyridine.
Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping
Transition state theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the high-energy intermediate state, or transition state, that molecules must pass through to become products. fiveable.mewikipedia.orglibretexts.orgpressbooks.pubyoutube.com TST is based on the idea that reactants are in a quasi-equilibrium with the activated complex at the transition state. wikipedia.org The rate of the reaction is then determined by the rate at which this complex decomposes to form products. fiveable.me
Computational methods allow for the mapping of the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that describes the energy of a system as a function of its geometry. wikipedia.org By locating the stationary points on the PES, including reactants, products, intermediates, and transition states, the reaction mechanism can be elucidated.
For naphthyridine synthesis, computational studies can model reaction pathways, such as cyclization or substitution reactions, to understand the energetic barriers and the structures of transition states. For example, in the synthesis of N-hydroxy- and N-alkoxyindoles, a proposed mechanism involves a series of steps that could be modeled computationally to determine the most favorable pathway. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for confirming molecular structures.
Vibrational Spectroscopy (FTIR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net For example, a study on 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid used DFT calculations to interpret its FTIR and FT-Raman spectra, with methods like Vibrational Self-Consistent Field (VSCF) providing good agreement with experimental frequencies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C NMR) of a molecule. rsc.org These predictions are valuable for assigning peaks in experimental NMR spectra.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. semanticscholar.org These calculations can help in understanding the electronic structure and chromophores within the molecule.
This validation process ensures that the computational model accurately represents the real molecule, lending confidence to other predicted properties.
Molecular Docking and Dynamics Simulations for Elucidating Biological Target Interactions
To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a molecule might bind to the active site of a biological target, such as an enzyme or receptor.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is calculated to estimate the strength of the interaction. ekb.eg For instance, in a study of 1,8-naphthyridine (B1210474) hybrids as potential antituberculosis agents, molecular docking was used to screen compounds against the enoyl-ACP reductase (InhA) protein. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the ligand-receptor complex over time. researchgate.net These simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds.
These computational approaches are instrumental in rational drug design, helping to prioritize compounds for synthesis and biological testing. For example, the druglikeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound can be predicted computationally to assess its potential as a drug candidate. mdpi.com
Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics Approaches for Naphthyridine Scaffolds
Quantitative Structure-Property Relationship (QSPR) and chemoinformatics involve the use of statistical methods to correlate the chemical structure of compounds with their physical, chemical, or biological properties.
For naphthyridine scaffolds, QSPR studies can be used to develop models that predict various properties, such as toxicity or biological activity, based on calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSPR techniques that have been applied to naphthyridine derivatives to understand the relationship between their 3D structure and cytotoxic activity. nih.gov These models generate contour maps that highlight the regions of the molecule where modifications are likely to enhance or diminish the desired property. nih.gov Such insights are invaluable for guiding the synthesis of new derivatives with improved characteristics.
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Chemical Modification of the 4-Hydroxy-3-iodo-1,5-naphthyridine Scaffold for Enhanced Properties
The this compound core offers several positions for systematic chemical modification to explore the chemical space and optimize biological activity. The primary sites for modification are the hydroxyl group at position 4, the iodine atom at position 3, and other positions on the naphthyridine rings.
The hydroxyl group at the C4 position can be a key interaction point with biological targets, often acting as a hydrogen bond donor or acceptor. It can be converted into other functional groups to modulate these interactions. For instance, halogenation of the hydroxyl group, often using reagents like phosphorus oxychloride, can yield a 4-chloro-1,5-naphthyridine (B1297630) intermediate. nih.gov This chloro-derivative is highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents, such as amines, alkoxy groups, and thiols, thereby creating large libraries of analogues for screening. nih.gov
The iodine atom at the C3 position is another critical handle for synthetic modification. Its presence allows for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. researchgate.net These reactions enable the introduction of diverse aryl, heteroaryl, or alkyl groups, significantly altering the steric and electronic properties of the molecule. For example, a Suzuki cross-coupling could be employed to attach substituted phenyl rings, which can probe deeper into the binding pockets of target proteins.
Modifications are not limited to the 3 and 4 positions. The other positions on the bicyclic ring system can also be substituted to fine-tune the molecule's properties, although this often requires more complex multi-step syntheses starting from substituted 3-aminopyridines. nih.gov The strategic combination of modifications at these different sites is a powerful approach to enhance properties like potency, selectivity, and pharmacokinetic profiles.
Table 1: Examples of Systematic Modifications on the 1,5-Naphthyridine (B1222797) Scaffold
| Modification Site | Reagent/Reaction Type | Resulting Functional Group | Potential for Enhanced Properties |
|---|---|---|---|
| C4-Hydroxy | Halogenation (e.g., POCl₃) | Chloro | Intermediate for nucleophilic substitution |
| C4-Chloro | Amination (SNAr) | Amino | Introduction of various amine-containing side chains |
| C4-Chloro | Alkoxylation | Alkoxy | Modulation of hydrogen bonding and lipophilicity |
| C3-Iodo | Suzuki Coupling | Aryl/Heteroaryl | Exploration of steric and electronic effects |
| C3-Iodo | Stille Coupling | Alkyl/Aryl | Formation of C-C bonds with organotin reagents |
| C3-Iodo | Heck Coupling | Alkenyl | Introduction of unsaturated side chains |
Analysis of Substituent Effects on Molecular Interactions and Pathways
The introduction of different substituents to the this compound scaffold directly influences its interaction with biological targets. The nature, size, and electronic properties of these substituents can determine the binding affinity and selectivity of the compound.
For instance, in the development of inhibitors for the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a 1,5-naphthyridine core was utilized. nih.gov Optimization of a screening hit led to potent inhibitors where substituents were crucial for activity. The introduction of aminothiazole and pyrazole (B372694) derivatives at certain positions on the naphthyridine ring resulted in compounds with IC50 values in the low nanomolar range. nih.gov Specifically, compounds bearing these heterocycles demonstrated potent inhibition of ALK5 autophosphorylation. nih.gov
The X-ray crystal structure of one such potent inhibitor (compound 19) in complex with human ALK5 confirmed the binding mode. nih.gov This structural information is invaluable for understanding the key molecular interactions. It often reveals that the naphthyridine nitrogen atoms form crucial hydrogen bonds with hinge region residues of the kinase, a common binding motif for kinase inhibitors. The substituents at other positions can then form additional interactions, such as van der Waals forces or hydrogen bonds, with other parts of the binding site, thereby increasing potency and selectivity.
The electronic effects of substituents are also critical. Electron-donating or electron-withdrawing groups can alter the pKa of the naphthyridine ring system and the hydrogen bonding capacity of the C4-hydroxyl group, which can be pivotal for target engagement.
Table 2: Effect of Substituents on ALK5 Inhibition for 1,5-Naphthyridine Derivatives
| Compound | Substituent at C4 | Substituent at C2 | ALK5 Autophosphorylation IC₅₀ (nM) |
|---|---|---|---|
| Hit 1 | (Specific structure not detailed) | (Specific structure not detailed) | (Baseline activity) |
| 15 | Aminothiazole derivative | H | 6 |
| 19 | Pyrazole derivative | H | 4 |
Data derived from a study on potent and selective TGF-beta type I receptor inhibitors. nih.gov
Pharmacophore Modeling and Ligand-Based Design for Target-Specific Modulation
In the absence of a known target structure, pharmacophore modeling and other ligand-based design methods are powerful tools for optimizing the this compound scaffold. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target.
This approach has been applied to the 1,5-naphthyridine core to develop novel antiviral agents. For example, a pharmacophore model for an anti-Ebola virus agent was developed based on a 1,5-naphthyridine scaffold. nih.gov This model would have been generated by aligning a set of known active compounds and identifying the common chemical features responsible for their activity.
Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the model and are likely to be active. Furthermore, the model guides the synthetic chemist in designing new derivatives of this compound. For instance, if the model indicates that a hydrogen bond acceptor is required at a certain distance from the naphthyridine core, the iodine at the C3 position can be used as a synthetic handle to introduce a functional group with the desired property at the correct location. This iterative process of modeling, synthesis, and testing is a cornerstone of modern drug discovery.
Chemoinformatic Approaches to Naphthyridine Library Design and Virtual Screening
Chemoinformatics provides a suite of computational tools to intelligently design chemical libraries based on the this compound scaffold, moving beyond random or exhaustive enumeration of possibilities. nih.gov The goal is to create a diverse and relevant set of compounds for high-throughput or virtual screening.
The process begins with defining the core scaffold (this compound) and identifying the possible points of variation (e.g., substituents at the C3 position via Suzuki coupling, and at the C4 position via substitution of a chloro intermediate). A virtual library can then be generated by computationally combining the scaffold with a large collection of available building blocks (e.g., boronic acids for the Suzuki reaction).
To manage the immense size of potential virtual libraries, chemoinformatic techniques are employed. researchgate.net Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors), are calculated for all virtual compounds. nih.gov These descriptors allow for the assessment of "drug-likeness" and the filtering out of compounds with undesirable properties.
Diversity analysis is then used to select a representative subset of the library that covers the maximum possible chemical space with the minimum number of compounds. This ensures that a wide range of steric and electronic properties is explored during screening. Quantitative Structure-Activity Relationship (QSAR) models can also be developed as activity data becomes available, creating a feedback loop to design subsequent, more focused libraries. nih.gov This integrated chemoinformatic approach streamlines the discovery process, saving time and resources while increasing the probability of identifying promising lead compounds. rsc.org
Investigations into Molecular Biological Interactions and Cellular Mechanisms
Enzyme Inhibition and Activation Studies: Kinase, Topoisomerase, and DNA Gyrase Interactions
While no specific data exists for the enzyme inhibitory or activation properties of 4-Hydroxy-3-iodo-1,5-naphthyridine, the 1,5-naphthyridine (B1222797) scaffold is a known pharmacophore in the development of various enzyme inhibitors.
Kinase Inhibition: Derivatives of 1,5-naphthyridine have been explored as kinase inhibitors. For instance, a series of aryl(1-arylamino)ethyl-1,5-naphthyridine derivatives have been synthesized and found to selectively inhibit PI3Kδ, a lipid kinase involved in inflammatory and autoimmune diseases, as well as cancer nih.gov. Another study on 2,8-disubstituted-1,5-naphthyridines identified them as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K), a key enzyme in the life cycle of the malaria parasite nih.gov. The structure-activity relationship studies in this research highlighted how substitutions on the 1,5-naphthyridine core could optimize PI4K inhibition nih.gov.
Topoisomerase and DNA Gyrase Inhibition: The naphthyridine core is also a component of compounds targeting topoisomerases, enzymes crucial for managing DNA topology. Dibenzo[c,h] nih.govresearchgate.netnaphthyridinediones have been designed as topoisomerase I (Top1) inhibitors, showing activity based on the indenoisoquinoline pharmacophore nih.gov. Topoisomerase inhibitors can trap the enzyme-DNA covalent complex, leading to DNA strand breaks, cell cycle arrest, and apoptosis nih.gov.
Furthermore, other naphthyridine isomers, such as 1,8-naphthyridine (B1210474) derivatives, have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase that is a validated antibacterial target nih.gov. Similarly, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which share some structural similarities with the requested compound, have been discovered as inhibitors of the DNA gyrase B subunit (GyrB) nih.gov.
Table 1: Examples of Enzyme Inhibition by Naphthyridine Derivatives
| Compound Class | Target Enzyme | Potential Therapeutic Area |
|---|---|---|
| Aryl(1-arylamino)ethyl-1,5-naphthyridines | PI3Kδ | Inflammation, Autoimmune diseases, Cancer |
| 2,8-Disubstituted-1,5-naphthyridines | Plasmodium falciparum PI4K | Malaria |
| Dibenzo[c,h] nih.govresearchgate.netnaphthyridinediones | Topoisomerase I | Cancer |
| 1,8-Naphthyridine derivatives | DNA Gyrase | Antibacterial |
This table presents data for related naphthyridine compounds, not this compound.
Receptor Binding Assays and Allosteric Modulation Investigations (e.g., Adenosine (B11128) Receptors)
Specific receptor binding or allosteric modulation studies involving this compound are not available in the surveyed literature. However, the broader family of nitrogen-containing heterocyclic compounds, including those with structural similarities to naphthyridines, has been investigated for their interaction with various receptors, notably adenosine receptors.
For example, pyrazolo[3,4-d]pyridazine derivatives have been developed as high-affinity antagonists for the adenosine A1 and A3 receptors nih.gov. In a different study, adenosine A3 receptor agonists incorporating dopamine (B1211576) moieties were synthesized to enhance interspecies affinity, with some derivatives showing high affinity for human and mouse A3 receptors nih.gov. These studies underscore the potential for small heterocyclic molecules to interact with G protein-coupled receptors (GPCRs) like adenosine receptors.
Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., SPR, ITC, NMR titration)
There is no published data on the use of biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) titration to specifically study the protein-ligand interactions of this compound.
These techniques are fundamental in drug discovery for characterizing binding events. SPR measures changes in the refractive index on a sensor surface to monitor the real-time interaction between a ligand and an analyte, providing kinetic data on association and dissociation nih.govnih.gov. ITC directly measures the heat changes associated with binding, allowing for the determination of thermodynamic parameters. NMR titration can provide detailed structural information about the binding interface and conformational changes upon ligand binding. Studies on other naphthyridine derivatives have utilized NMR titration to determine association constants with target molecules nih.gov.
In Vitro Cellular Pathway Modulation and Signaling Cascade Analysis (e.g., Apoptosis, Cell Cycle Regulation)
Direct evidence for the effects of this compound on cellular pathways such as apoptosis and cell cycle regulation is currently lacking. However, research on other naphthyridine derivatives provides insights into the potential cellular effects of this class of compounds.
A study on a 4-phenyl-1,8-naphthyridine derivative demonstrated its ability to inhibit carcinoma cell proliferation by inducing cell cycle arrest in the G2/M phase and triggering apoptosis nih.gov. The mechanism was linked to the disruption of the microtubular network, leading to mitotic catastrophe. The induction of apoptosis is a common mechanism for anticancer agents, including topoisomerase inhibitors, which can lead to programmed cell death following the generation of DNA damage nih.gov. The process of apoptosis involves a cascade of caspases and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways nih.gov.
Gene Expression and Proteomic Profiling in Model Biological Systems
No studies were found that performed gene expression or proteomic profiling to analyze the cellular response to this compound. Such studies are powerful tools for elucidating the mechanism of action of a compound. For instance, a proteomic analysis of acute leukemia cells treated with 9-hydroxy-octadecadienoic acid revealed alterations in proteins involved in mRNA metabolism, protein binding, DNA replication, and apoptosis, thereby providing insights into its anti-tumor activity nih.gov. Similar studies on this compound would be necessary to understand its molecular targets and downstream effects on cellular protein expression.
Advanced Applications in Materials Science and Catalysis
4-Hydroxy-3-iodo-1,5-naphthyridine as a Ligand in Organometallic and Asymmetric Catalysis
The nitrogen atoms within the 1,5-naphthyridine (B1222797) ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This has led to the use of naphthyridine derivatives as ligands in organometallic chemistry. nih.govresearchgate.net The formation of metal complexes is a key application of these heterocycles. researchgate.netresearchgate.net For instance, a dinuclear gold(III) complex has been synthesized using 1,5-naphthyridine as a bridging ligand. researchgate.net Such complexes are investigated for various purposes, including potential antitumor agents where their interaction with biological targets like DNA is studied. researchgate.net
The 4-hydroxy and 3-iodo substituents on the 1,5-naphthyridine core could significantly influence its role as a ligand:
Electronic Tuning : The electron-donating hydroxyl group can increase the electron density on the naphthyridine ring system, enhancing its ability to donate to a metal center and stabilizing higher oxidation states of the metal.
Steric Influence : The bulky iodo group can provide steric hindrance around the metal center, which is a crucial factor in controlling the selectivity of catalytic reactions, including asymmetric catalysis.
Secondary Interactions : The hydroxyl group can participate in hydrogen bonding, potentially influencing the secondary coordination sphere of the metal complex and providing an additional handle for controlling reactivity and enantioselectivity.
While direct studies on this compound in asymmetric catalysis are not yet prevalent, the fundamental properties of the scaffold are well-established in the synthesis of various heterocyclic compounds and metal complexes. nih.govnih.gov
Incorporation of Naphthyridine Derivatives into Functional Polymers and Frameworks
The rigid and aromatic nature of the 1,5-naphthyridine unit makes it an ideal component for creating well-defined and robust functional polymers and supramolecular frameworks. Research has demonstrated the synthesis of 1,5-naphthyridine-based conjugated polymers and their application in electronic devices. researchgate.net
For example, two conjugated copolymers, P1 and P2, incorporating a 1,5-naphthyridine core were synthesized via the Horner-Emmons polymerization reaction. researchgate.net These polymers were designed for chemosensing applications, highlighting the ability to integrate the naphthyridine unit into a larger polymeric structure. In a different approach, 1,5-naphthyridine cations have been used to form a 3D supramolecular architecture with a chromium(III) complex, where the components are linked by strong hydrogen bonds. researchgate.net
The incorporation of this compound into such systems could offer several advantages:
Polymerization Handle : The iodo group is a versatile functional group that can be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to embed the naphthyridine unit into a polymer backbone.
Modified Properties : The hydroxyl group can enhance solubility and provide sites for post-polymerization modification or intermolecular hydrogen bonding, which can influence the polymer's morphology and bulk properties.
| Polymer | Monomer Components | Polymerization Method | Application | Reference |
| P1 | 2-(2-methoxyphenoxy)-6-(3-methoxyphenoxy)-1,5-naphthyridine, p-bisdodecyloxyphenylene | Horner-Emmons | Iodide Ion Sensor | researchgate.net |
| P2 | 2-(2-methoxyphenoxy)-6-(3-methoxyphenoxy)-1,5-naphthyridine, p-bis-2-(ethyl-hexyloxy)-phenylene | Horner-Emmons | Iodide Ion Sensor | researchgate.net |
This table showcases examples of functional polymers based on the 1,5-naphthyridine scaffold.
Development of Naphthyridine-Based Sensors and Probes for Molecular Recognition
Naphthyridine derivatives have been successfully developed as chemosensors for detecting various ions and molecules. mdpi.com Their ability to act as both hydrogen bond donors and acceptors, combined with their photophysical properties, makes them highly suitable for molecular recognition. mdpi.com
Several strategies have been employed:
Fluorescence Quenching : Benzo[c]pyrazolo mdpi.comresearchgate.netnaphthyridine-based diamines have been reported as highly selective and sensitive "turn-off" fluorescent sensors for Ni²⁺ ions in aqueous solutions. nih.gov The binding of the nickel ion to the diamine groups quenches the fluorescence of the molecule. nih.gov
Colorimetric Sensing : The same Ni²⁺ sensors also exhibit a distinct color change from yellow to red upon metal binding, allowing for colorimetric detection. nih.gov In a different study, conjugated polymers based on 1,5-naphthyridine were specifically designed for the selective colorimetric detection of iodide ions, showing a color change from colorless to yellow. researchgate.net
Hydrogen Bond-Based Recognition : Receptors containing 1,8-naphthyridine (B1210474) moieties have been shown to be potent binders for biotin (B1667282) analogues, where recognition is stabilized by multiple hydrogen bonds. mdpi.comnih.gov
The this compound structure is well-suited for sensor development. The hydroxyl group can act as a proton donor and a binding site for anions, while the nitrogen atoms can coordinate with cations. The iodine atom could potentially interact with specific analytes through halogen bonding.
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
| Fluorescent/Colorimetric | Ni²⁺ | Fluorescence Quenching / Color Change | 0.040–0.47 µM (Fluorescence) | nih.gov |
| Colorimetric Polymer | I⁻ | Color Change (Colorless to Yellow) | 4.5 ppm (Polymer P2) | researchgate.net |
| NMR Titration | Biotin Analogues | Hydrogen Bonding | - | mdpi.comnih.gov |
This table summarizes the performance of various sensors built upon the naphthyridine framework.
Photophysical Properties and Potential for Optoelectronic Materials (e.g., OLEDs, Solar Cells)
The rigid, planar, and electron-deficient nature of the naphthyridine ring system makes it a prime candidate for use in optoelectronic materials. Derivatives have been successfully employed as emitters in Organic Light-Emitting Diodes (OLEDs) and as components in solar cells.
OLEDs : Iridium(III) complexes featuring naphthyridine-based ancillary ligands have been synthesized for use as phosphorescent emitters in OLEDs. rsc.org These complexes can achieve tunable emission from green to red and have been incorporated into devices exhibiting very high maximum external quantum efficiencies (EQE) exceeding 30% with low efficiency roll-off. rsc.org
The this compound derivative is a promising building block for such materials. The hydroxyl group can be used to tune energy levels and solubility, while the heavy iodine atom could promote intersystem crossing via the heavy-atom effect. This could be particularly advantageous for developing efficient phosphorescent emitters for OLEDs.
| Application | Material Type | Key Performance Metric | Reference |
| OLEDs | Iridium(III) Complex with Naphthyridine Ligand | Max. EQE: 32.3%; Brightness: 242,548 cd m⁻² | rsc.org |
| DSSCs | 1,5-Naphthyridine-based Conjugated Polymer | Overall Efficiency: up to 6.21% (co-sensitized) | researchgate.net |
This table presents performance data for optoelectronic devices utilizing naphthyridine-based materials.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Complex Naphthyridine Architectures
While the synthesis of the core 1,5-naphthyridine (B1222797) skeleton is well-established, the development of novel, efficient, and regioselective methods for introducing substituents, particularly at the 3- and 4-positions, remains a vibrant area of research. Future work will likely focus on late-stage functionalization techniques that allow for the direct introduction of the iodo and hydroxyl groups onto a pre-formed naphthyridine ring, or the construction of the ring from already functionalized precursors.
A plausible synthetic route to 4-Hydroxy-3-iodo-1,5-naphthyridine could be extrapolated from the synthesis of related compounds. For instance, the synthesis of 4-hydroxy- researchgate.netnih.govnaphthyridine-3-carbonitriles has been achieved through both microwave-assisted and conventional heating methods, starting from 3-aminopyridine (B143674) and ethyl 2-cyano-3-ethoxyacrylate. researchgate.net The resulting 4-hydroxy-1,5-naphthyridine-3-carbonitrile (B8787382) could serve as a key intermediate. Subsequent conversion of the nitrile group to a hydrogen (decyanation) followed by direct iodination of the electron-rich aromatic ring at the adjacent position could yield the target molecule.
Direct iodination of hydroxyaromatic compounds is a known transformation, and green methods using reagents like iodine and iodic acid in polyethylene (B3416737) glycol (PEG-400) have been reported for various aromatic and heterocyclic compounds. benthamdirect.com Another promising avenue is the use of metal-catalyzed C-H activation/iodination, a powerful tool for the direct functionalization of heterocyclic cores. acs.org Research into the mechanism of such reactions, for instance, Ni(II)-catalyzed C-H iodination, provides a theoretical framework for developing bespoke conditions for the specific iodination of 4-hydroxy-1,5-naphthyridine.
Furthermore, the development of one-pot synthetic strategies, such as the reported synthesis of 4-iodo-3-phenylbenzo[b] researchgate.netrsc.orgnaphthyridine, offers a glimpse into efficient methods for constructing complex, iodinated naphthyridine derivatives. tandfonline.com Adapting such multicomponent reactions or domino sequences could provide rapid access to a library of analogues based on the this compound scaffold.
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Key Precursor/Intermediate | Potential Reagents and Conditions | Rationale/Related Research |
| Post-synthetic Iodination | 4-Hydroxy-1,5-naphthyridine | N-Iodosuccinimide (NIS), I2/HIO3, etc. | Based on general methods for iodination of electron-rich heterocycles. benthamdirect.com |
| C-H Activation | 4-Hydroxy-1,5-naphthyridine | Pd or Ni catalyst, I2 source | Direct and regioselective functionalization. acs.org |
| Cyclization of Iodinated Precursors | Iodinated aminopyridine derivatives | Malonic acid derivatives, thermal or microwave-assisted cyclization | Building the ring with the iodine already in place. nih.gov |
| One-Pot/Domino Reaction | 3-Aminopyridine, an alkyne, and an iodine source | Metal catalyst (e.g., Copper, Palladium) | Inspired by efficient syntheses of related iodinated heterocycles. tandfonline.com |
Unveiling New Molecular Targets and Mechanisms for Naphthyridine Bioactivity
The naphthyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer effects. nih.govnih.govnih.gov The first-generation quinolone antibiotic, nalidixic acid, features a 1,8-naphthyridine (B1210474) core and functions by inhibiting bacterial DNA gyrase. nih.gov More recently, 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in cancer therapy.
The introduction of an iodine atom at the 3-position and a hydroxyl group at the 4-position of the 1,5-naphthyridine ring in this compound creates a unique electronic and steric profile that could lead to novel biological activities or enhanced potency against known targets. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. This could enable the compound to interact with molecular targets in ways that are inaccessible to its non-iodinated counterparts.
Future research should focus on broad biological screening of this compound against a diverse panel of cell lines and molecular targets to identify its bioactivity profile. This could include assays for:
Kinase inhibition: Many kinase inhibitors feature heterocyclic scaffolds.
Antiproliferative activity: Screening against various cancer cell lines.
Antimicrobial activity: Testing against a range of bacteria and fungi.
Antiviral activity: Evaluating its potential to inhibit viral replication.
Once a promising biological activity is identified, detailed mechanism-of-action studies will be crucial. This could involve target identification using techniques such as chemical proteomics, and validation through biochemical and cellular assays. The potential for radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) to be incorporated into the molecule also opens up avenues for its use as a radioligand for in vitro binding assays or as a probe for in vivo imaging techniques like SPECT or PET to study its distribution and target engagement. acs.org
Integration of Artificial Intelligence and Machine Learning in Naphthyridine Discovery and Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govbiorxiv.org These computational tools can be powerfully applied to the future development of this compound and its derivatives.
Predictive Modeling: Machine learning models can be trained on existing datasets of naphthyridine compounds with known biological activities to predict the potential activity of novel derivatives. For example, quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of substituted 1,5-naphthyridines with their inhibitory potency against a specific target. This would allow for the in silico screening of a virtual library of compounds based on the this compound scaffold, prioritizing the most promising candidates for synthesis and testing. There are already examples of ML models being used to predict the activity of 1,7-naphthyridine (B1217170) analogues. nih.gov
De Novo Design: Generative AI models can be employed to design entirely new molecules with desired properties. By providing the model with the this compound core as a starting point and defining a set of desired characteristics (e.g., high affinity for a particular protein, good solubility, low predicted toxicity), the AI can generate novel chemical structures for consideration. This approach can help to explore a much wider chemical space than is possible through traditional medicinal chemistry approaches.
Reaction Prediction and Synthesis Design: AI tools are also being developed to predict the outcomes of chemical reactions and to design efficient synthetic routes. biorxiv.org For a molecule like this compound, where a definitive synthetic pathway may not be established, these tools could propose and evaluate multiple synthetic strategies, identifying the most viable and efficient routes for laboratory execution.
Table 2: Potential Applications of AI/ML in the Development of this compound
| AI/ML Application | Description | Potential Impact |
| Activity Prediction (QSAR) | Develop models to predict the biological activity of new derivatives based on their chemical structure. | Prioritize synthesis of the most promising compounds, saving time and resources. |
| De Novo Molecular Design | Generate novel molecular structures with optimized properties based on the this compound scaffold. | Discover novel drug candidates with improved efficacy and safety profiles. |
| Retrosynthesis Prediction | Propose efficient and viable synthetic routes to the target compound and its analogues. | Accelerate the synthesis of new compounds for testing. |
| Property Prediction | Predict physicochemical properties (e.g., solubility, permeability, metabolic stability) to guide lead optimization. | Design compounds with better drug-like properties. |
Scalable and Sustainable Manufacturing Processes for Key Naphthyridine Intermediates and Derivatives
For any promising compound to move from a laboratory curiosity to a clinically or commercially viable product, the development of a scalable and sustainable manufacturing process is essential. Traditional multi-step syntheses of complex heterocyclic compounds often involve harsh reagents, toxic solvents, and generate significant waste. Future research in this area will focus on applying the principles of green chemistry to the synthesis of this compound and its key intermediates. nih.govnumberanalytics.comchemijournal.com
Green Chemistry Approaches: This includes the use of:
Greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This includes heterogeneous catalysts that can be easily recovered and reused.
Atom economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Energy efficiency: Utilizing energy-efficient technologies such as microwave synthesis or flow chemistry.
Process Optimization and Scale-up: Once a viable synthetic route is established, process optimization studies will be necessary to maximize the yield and purity of the final product while minimizing costs and environmental impact. This will involve a systematic investigation of reaction parameters such as temperature, pressure, reaction time, and catalyst loading.
The development of such processes will not only be crucial for the potential commercialization of this compound but will also contribute to the broader field of sustainable chemical manufacturing.
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-3-iodo-1,5-naphthyridine, and what reaction conditions optimize yield?
- Methodological Answer : Halogenation of the parent naphthyridine scaffold is a common approach. For iodination, direct electrophilic substitution using iodine in the presence of oxidizing agents (e.g., HIO₃ or I₂/KI) under acidic or neutral conditions may be effective. Alternatively, metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can introduce iodine at position 2. Key parameters include solvent choice (DMF, THF), temperature (80–120°C), and reaction time (6–24 hours). Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization is recommended .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : Verify purity (>95%) and detect byproducts.
- FT-IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and C-I (~500 cm⁻¹) stretches.
- NMR (¹H/¹³C) : Assign aromatic protons (δ 7.0–9.0 ppm) and carbons; coupling patterns distinguish substitution positions.
- Elemental Analysis : Validate molecular formula (C₈H₅IN₂O).
- XRD : Resolve crystal structure if crystalline .
Q. What are the stability considerations for this compound under storage and reaction conditions?
- Methodological Answer : The compound is sensitive to light, moisture, and high temperatures. Store in amber vials at -20°C under inert gas (N₂/Ar). Avoid prolonged exposure to acidic/basic media to prevent hydrolysis of the C-I bond. Monitor decomposition via TLC or LC-MS; degradation products may include deiodinated naphthyridines or oxidized derivatives .
Advanced Research Questions
Q. How can contradictory spectroscopic data during characterization be resolved?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or ambiguous mass fragments) require:
- Triangulation : Cross-validate with multiple techniques (e.g., 2D NMR, HRMS).
- Computational Modeling : Simulate NMR/IR spectra using DFT (e.g., Gaussian, ORCA) to match experimental data.
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments.
- Alternative Synthesis : Prepare derivatives (e.g., methyl ethers) to simplify spectral interpretation .
Q. What strategies optimize regioselective iodination in 1,5-naphthyridine systems?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : The 4-hydroxy group directs electrophilic iodination to the ortho (position 3) via hydrogen bonding or deprotonation.
- Protection/Deprotection : Protect the hydroxyl group (e.g., as a silyl ether) to alter reactivity patterns.
- Catalytic Systems : Use Pd/Cu catalysts for C-H activation at specific positions.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution .
Q. How can researchers assess the ecological and toxicological risks of this compound in lab settings?
- Methodological Answer :
- Ames Test : Screen for mutagenicity using Salmonella strains.
- Daphnia Acute Toxicity : Evaluate EC₅₀ in aquatic organisms (OECD 202).
- Biodegradation Assays : Monitor persistence via OECD 301B (CO₂ evolution).
- QSAR Modeling : Predict toxicity endpoints (e.g., LC₅₀) using software like EPI Suite.
- Waste Management : Neutralize iodine-containing waste with Na₂S₂O₃ before disposal .
Q. What computational tools aid in predicting the drug-likeness and bioactivity of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to assess solubility, permeability, and toxicity.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases).
- PASS Analysis : Predict biological activity spectra (antimicrobial, anticancer) via Pharmaexpert.
- cLogP Calculation : Determine lipophilicity using ChemDraw or MarvinSketch .
Data Contradiction and Methodological Rigor
Q. How should researchers address discrepancies between experimental and theoretical data (e.g., DFT vs. observed NMR shifts)?
- Methodological Answer :
- Parameter Adjustment : Optimize DFT functionals (B3LYP vs. M06-2X) and basis sets (6-311+G(d,p)).
- Solvent Effects : Include implicit solvent models (PCM) in simulations.
- Conformational Sampling : Account for rotational isomers via molecular dynamics.
- Error Analysis : Quantify uncertainties in experimental measurements (e.g., temperature, concentration) .
Q. What protocols ensure reproducibility in synthesizing halogenated naphthyridines?
- Methodological Answer :
- Detailed SOPs : Document reaction parameters (time, temperature, stirring rate).
- Batch Consistency : Use standardized reagents (e.g., anhydrous solvents, freshly opened iodine).
- QC Checks : Implement in-process controls (TLC, inline IR).
- Interlab Validation : Collaborate with independent labs to verify methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
